molecular formula C11H10N2O B184974 N-(quinolin-6-yl)acetamide CAS No. 22433-76-7

N-(quinolin-6-yl)acetamide

Cat. No.: B184974
CAS No.: 22433-76-7
M. Wt: 186.21 g/mol
InChI Key: GJEUIVYGSBNNKW-UHFFFAOYSA-N
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Description

N-(quinolin-6-yl)acetamide: is an organic compound that features a quinoline ring system substituted with an acetamide group at the nitrogen atom. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the quinoline ring imparts significant pharmacological properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Skraup Synthesis: This method involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. For N-(quinolin-6-yl)acetamide, the starting material would be 6-aminoquinoline, which undergoes acylation with acetic anhydride to form the desired product.

    Doebner-Von Miller Synthesis: This method involves the reaction of aniline derivatives with aldehydes and pyruvic acid. The 6-aminoquinoline can be reacted with acetic anhydride under acidic conditions to yield this compound.

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with ketones. For this compound, 6-aminoquinoline can be reacted with acetic anhydride in the presence of a base to form the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(quinolin-6-yl)acetamide can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: The compound can be reduced to form various hydrogenated derivatives, which may exhibit different pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions (e.g., acidic or basic environments).

Major Products:

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Hydrogenated quinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives with different functional groups.

Scientific Research Applications

Chemistry: N-(quinolin-6-yl)acetamide is used as a building block in the synthesis of more complex quinoline derivatives. It serves as a precursor for the development of new materials and catalysts.

Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents targeting various diseases.

Medicine: this compound is investigated for its potential use in drug discovery and development. Its pharmacological properties make it a candidate for the treatment of infectious diseases, cancer, and inflammatory conditions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(quinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting DNA synthesis and function. This property is particularly useful in antimicrobial and anticancer applications. The compound can also inhibit specific enzymes and receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar ring structure but without the acetamide group.

    6-Aminoquinoline: A precursor in the synthesis of N-(quinolin-6-yl)acetamide.

    Quinoline N-oxides: Oxidized derivatives of quinoline with similar biological activities.

Uniqueness: this compound is unique due to the presence of the acetamide group, which enhances its solubility and pharmacokinetic properties. This modification allows for better interaction with biological targets and improved therapeutic efficacy compared to its parent compound, quinoline.

Properties

IUPAC Name

N-quinolin-6-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8(14)13-10-4-5-11-9(7-10)3-2-6-12-11/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEUIVYGSBNNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176975
Record name Acetamide, N-6-quinolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22433-76-7
Record name N-6-Quinolinylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22433-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-6-quinolyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022433767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22433-76-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405793
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-6-quinolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Quinolin-6-yl)acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKD9AEB999
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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